molecular formula C24H16N2O6 B10873409 1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B10873409
M. Wt: 428.4 g/mol
InChI Key: XGMOWJCKYIMRCP-UHFFFAOYSA-N
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Description

1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinecarboxylate Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the 1-(4-Nitrophenyl)-2-Oxo-2-Phenylethyl Group: This step involves coupling reactions, such as esterification or amidation, to attach the desired substituents to the quinolinecarboxylate core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with Cellular Pathways: Disrupting key cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate
  • 1-Phenylethyl 2-Hydroxy-4-Quinolinecarboxylate
  • 2-(4-Methyl-3-Nitrophenyl)-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate

Uniqueness

1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a nitrophenyl group and a quinolinecarboxylate core makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H16N2O6

Molecular Weight

428.4 g/mol

IUPAC Name

[1-(4-nitrophenyl)-2-oxo-2-phenylethyl] 2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C24H16N2O6/c27-21-14-19(18-8-4-5-9-20(18)25-21)24(29)32-23(22(28)15-6-2-1-3-7-15)16-10-12-17(13-11-16)26(30)31/h1-14,23H,(H,25,27)

InChI Key

XGMOWJCKYIMRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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